![molecular formula C20H21FO4 B13408077 (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)
(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluorine atom and a propanoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride typically involves multiple steps, starting with the preparation of the biphenyl core. The fluorination of biphenyl can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent steps involve the introduction of the propanoic acid moiety and the formation of the anhydride linkage. Common reagents used in these steps include fluorinating agents, carboxylic acids, and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.
化学反应分析
Types of Reactions
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the anhydride to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The biphenyl core provides structural stability, while the propanoic acid moiety facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
- (S)-2-(2-Chloro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Bromo-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Methyl-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
Uniqueness
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it particularly valuable for specific applications in research and industry.
属性
分子式 |
C20H21FO4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-methylpropoxycarbonyl (2S)-2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C20H21FO4/c1-13(2)12-24-20(23)25-19(22)14(3)16-9-10-17(18(21)11-16)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3/t14-/m0/s1 |
InChI 键 |
WAYFJZACBWHVSA-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(=O)OCC(C)C |
规范 SMILES |
CC(C)COC(=O)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



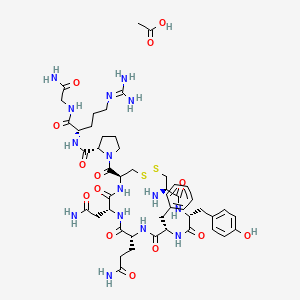
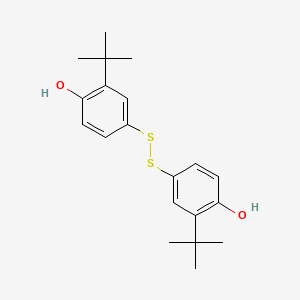
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
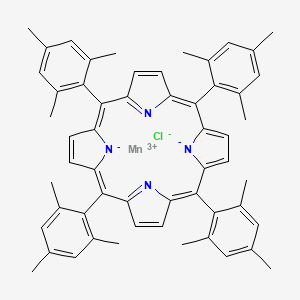
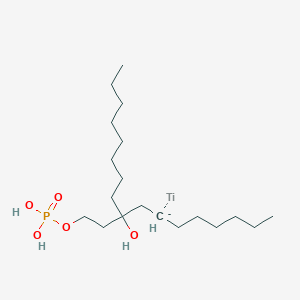
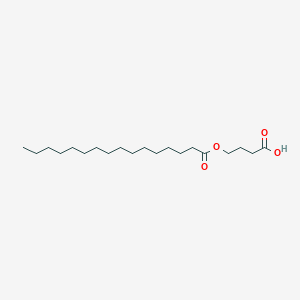
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

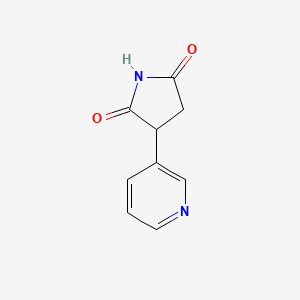
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
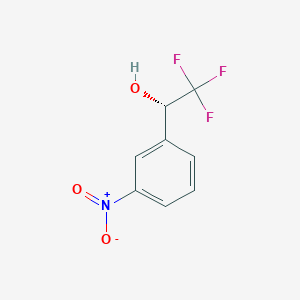
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

